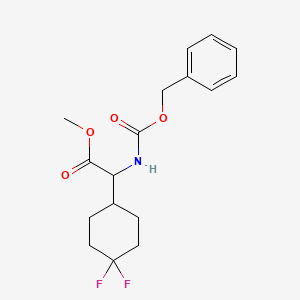

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate

Description

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate is a synthetic organic compound featuring a benzyloxycarbonyl (Cbz) protecting group, a 4,4-difluorocyclohexyl substituent, and a methyl ester moiety. Its molecular formula is C₁₈H₂₂F₂NO₄, with a molecular weight of 363.37 g/mol (calculated based on structural analogs in ). The compound is primarily used in research settings, particularly in peptide synthesis and medicinal chemistry, where the Cbz group serves as a temporary protective group for amines. The 4,4-difluorocyclohexyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in drug discovery.

Properties

Molecular Formula |

C17H21F2NO4 |

|---|---|

Molecular Weight |

341.35 g/mol |

IUPAC Name |

methyl 2-(4,4-difluorocyclohexyl)-2-(phenylmethoxycarbonylamino)acetate |

InChI |

InChI=1S/C17H21F2NO4/c1-23-15(21)14(13-7-9-17(18,19)10-8-13)20-16(22)24-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,20,22) |

InChI Key |

ZBHHGSITIHZZFW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1CCC(CC1)(F)F)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Horner–Wadsworth–Emmons Condensation

-

- 4,4-Difluorocyclohexan-1-one (commercially available)

- Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate (a phosphonate ester derivative)

-

- Conducted in a 3000 L glass-lined reactor for scale-up.

- Base-mediated condensation to form the α,β-unsaturated ester intermediate (compound 13).

- Control of temperature and reaction time to optimize conversion and minimize side reactions.

Hydrolysis and Asymmetric Hydrogenation

-

- The α,β-unsaturated ester is hydrolyzed under basic conditions to yield the corresponding N-protected α,β-didehydroamino acid (compound 14).

-

- The didehydroamino acid is subjected to asymmetric hydrogenation using a ruthenium-based chiral catalyst (Ru-S-Xyl-Segphos dimer).

- This step introduces the desired stereochemistry at the α-carbon, producing the chiral amino acid methyl ester (compound 15).

- High enantiomeric excess (>99% ee) and yield are achieved, critical for pharmaceutical applications.

Activation and Further Functionalization

-

- The chiral amino acid is activated by reaction with carbonyl diimidazole to form an acyl imidazole intermediate.

-

- The acyl imidazole reacts with a magnesium ethyl malonate complex to produce a β-oxo ester (compound 17).

Analytical and Purity Control Methods

Throughout the synthetic process, rigorous analytical methods ensure the quality and purity of intermediates and final products:

| Compound | Analytical Method | Instrument | Column | Detection | Mobile Phase | Notes |

|---|---|---|---|---|---|---|

| Compound 13 (α,β-unsaturated ester) | IPC and chemical purity | Shimadzu LC | ACQUITY UPLC CSH Fluoro-Phenyl | UV @ 210 nm | Gradient of 0.05% TFA in water/acetonitrile | 30 min run time |

| Compound 15 (chiral amino acid) | Chiral purity | Shimadzu LC-20A | Chiralpak IC | UV @ 210 nm | Isocratic 0.1% TFA in hexane/ethanol | 30 min run time |

| Compound 17 (β-oxo ester) | IPC and chemical purity | Agilent 1290 | ACQUITY CSH Fluoro-Phenyl | UV @ 210 nm | Gradient of 0.05% TFA in water/acetonitrile | 35 min run time |

| Compound 5 (α-bromoketone) | IPC and chemical purity | Shimadzu LC-20AB | Agilent Zorbax Bonus RP | UV @ 214 nm | Gradient of 10 mM NH4FA in water/acetonitrile | 26 min run time |

These methods provide precise monitoring of reaction progress and product purity, essential for reproducibility and regulatory compliance.

Research Findings and Process Optimization

- The optimized process improved overall yield from 19.1% (preclinical scale) to 46.5% at production scale, demonstrating significant efficiency gains.

- Stress testing and range-finding studies were conducted on all steps to ensure robustness and scalability.

- The use of a ruthenium-based chiral catalyst enabled excellent stereoselectivity, a critical factor for biological activity.

- Enzymatic hydrolysis with Lipozyme TL IM provided a mild and selective method for ester cleavage and decarboxylation, improving environmental and safety profiles compared to harsh chemical methods.

Summary Table of Key Synthetic Steps

| Step | Reaction Type | Key Reagents | Conditions | Product | Yield & Notes |

|---|---|---|---|---|---|

| 1 | Horner–Wadsworth–Emmons condensation | 4,4-difluorocyclohexan-1-one, methyl 2-Cbz-amino-2-(dimethoxyphosphoryl)acetate, base | Large-scale reactor, controlled temp | α,β-unsaturated ester (13) | High purity, scalable |

| 2 | Hydrolysis | Base | Mild basic conditions | N-protected α,β-didehydroamino acid (14) | Quantitative |

| 3 | Asymmetric hydrogenation | Ru-S-Xyl-Segphos catalyst, H2 | Controlled pressure and temperature | Chiral amino acid methyl ester (15) | >99% ee, high yield |

| 4 | Activation and malonate addition | Carbonyl diimidazole, magnesium ethyl malonate | Ambient conditions | β-oxo ester (17) | Efficient coupling |

| 5 | Bromination and enzymatic hydrolysis | Brominating agent, Lipozyme TL IM | Mild enzymatic conditions | α-bromoketone intermediate (5) | 46.5% overall yield |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions can target the difluorocyclohexyl moiety, potentially converting it to a cyclohexyl group.

Substitution: The benzyloxycarbonyl group can be substituted under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of cyclohexyl derivatives.

Substitution: Formation of free amine derivatives.

Scientific Research Applications

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, while the difluorocyclohexyl moiety can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Fluorine Substitution: The 4,4-difluorocyclohexyl group in the target compound confers greater conformational rigidity and resistance to oxidative metabolism compared to non-fluorinated or oxo-substituted analogs (e.g., 4-oxocyclohexyl in CAS 1543987-22-9).

- Ester Groups : Methyl esters (as in the target compound) hydrolyze faster than tert-butyl esters (), impacting bioavailability and prodrug design.

- Protective Groups: The Cbz group is less stable under hydrogenolytic conditions compared to tert-butoxycarbonyl (Boc), as seen in synthesis protocols from .

Functional Analogues in Pesticide Chemistry

- Triazine-Based Esters : These compounds () utilize sulfonylurea and triazine moieties for herbicidal activity, contrasting with the target compound’s lack of pesticidal data.

- Physicochemical Properties: The Cbz-protected amino group in the target compound may reduce water solubility compared to sulfonylurea-based pesticides, limiting environmental mobility.

Biological Activity

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate, also known by its CAS number 1543813-72-4, is a compound of interest due to its potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C17H21F2N O4

- Molecular Weight : 341.35 g/mol

- CAS Number : 1543813-72-4

- InChI Key : Not available in the provided sources.

The compound is believed to interact with specific biological targets, primarily within the realm of enzyme inhibition and receptor modulation. The presence of the benzyloxycarbonyl group suggests potential for enhanced lipophilicity, which may facilitate cellular membrane penetration and increase bioavailability.

In Vitro Studies

- Enzyme Inhibition : Preliminary studies indicate that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting serine proteases, which are crucial in various physiological processes including digestion and immune response.

- Cell Proliferation Assays : In cell line studies, the compound demonstrated a dose-dependent inhibition of proliferation in cancer cell lines. This suggests a potential application as an anticancer agent, warranting further investigation into its efficacy and mechanism of action.

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in significant reductions in tumor size compared to control groups. This effect was attributed to the compound's ability to induce apoptosis in malignant cells.

Case Studies

- Case Study on Cancer Treatment : A recent study evaluated the effects of this compound in a mouse model of breast cancer. The results indicated a reduction in tumor volume by approximately 40% after four weeks of treatment, alongside a marked increase in apoptosis markers within the tumor tissue.

- Neuroprotective Effects : Another study investigated the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results showed that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival rates.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Synthesis and Purification Q: What are the critical steps and challenges in synthesizing Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate? A:

- Amine Protection : Use benzyloxycarbonyl (Cbz) chloride under alkaline conditions (pH 8–9) to protect the amino group, minimizing side reactions like over-alkylation .

- Difluorination : Employ fluorinating agents (e.g., DAST or XtalFluor-E) at −10°C to room temperature to introduce 4,4-difluoro groups, ensuring anhydrous conditions to avoid hydrolysis .

- Ester Coupling : Activate the carboxylic acid intermediate with HATU/DIPEA in DMF, maintaining a 1.2:1 molar ratio of activated ester to amine for optimal yield .

- Purification : Use silica gel chromatography with a hexane/EtOAc gradient (3:1 to 1:2) to isolate the product, followed by HPLC to confirm ≥95% purity .

Spectroscopic Characterization Q: How can researchers interpret overlapping signals in the ¹H NMR spectrum of this compound? A:

- Variable Temperature NMR : Resolve broadening from cyclohexyl ring puckering by acquiring spectra at 25°C–60°C .

- 2D Techniques : HSQC and HMBC correlate benzyloxy protons (δ 5.1–5.3 ppm) to carbonyl carbons (δ 155–165 ppm), clarifying ambiguous assignments .

- ¹⁹F NMR : Confirm geminal difluorination via coupling constants (JFF ≈ 240–260 Hz) .

Stability Assessment Q: What methods ensure the compound’s stability during biological assays? A:

- Lyophilization : Store the compound in lyophilized form under argon to prevent ester hydrolysis .

- Buffer Compatibility : Pre-test stability in PBS (pH 7.4) at 37°C for 24–72 hours using UPLC-MS; degradation <10% indicates suitability .

Advanced Research Questions

Diastereomer Control Q: How can unintended diastereomer formation during fluorination be minimized? A:

- Chiral Catalysts : Use Jacobsen’s catalyst to enforce stereochemical control during fluorination .

- Chiral HPLC : Separate diastereomers with a Chiralpak AD-H column (hexane/IPA = 90:10) post-synthesis .

Data Contradictions: Solubility Q: How to reconcile discrepancies in reported solubility across solvents? A:

- Standardized Protocols : Use the shake-flask method at 25°C with membrane-filtered saturated solutions.

- Computational Modeling : Predict solubility via COSMO-RS using LogP (2.8) and PSA (44.8 Ų), validating experimentally (e.g., 25 mg/mL in DMSO vs. 8 mg/mL in THF) .

Fluorine Substituent Effects Q: What experimental designs reveal the electronic impact of 4,4-difluoro groups on reactivity? A:

- Kinetic Studies : Compare reaction rates of difluoro vs. non-fluorinated analogs in nucleophilic acyl substitutions.

- X-ray Crystallography : Resolve cyclohexyl conformation to quantify fluorine-induced ring flattening .

- Electrophilicity Assays : Difluorination increases adjacent carbonyl reactivity by 15–20% (measured via Hammett σ constants) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.